2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15678394
InChI: InChI=1S/C15H13N3OS3/c1-10-6-7-20-13(10)8-16-18-14(19)9-21-15-17-11-4-2-3-5-12(11)22-15/h2-8H,9H2,1H3,(H,18,19)/b16-8+
SMILES:
Molecular Formula: C15H13N3OS3
Molecular Weight: 347.5 g/mol

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15678394

Molecular Formula: C15H13N3OS3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide -

Specification

Molecular Formula C15H13N3OS3
Molecular Weight 347.5 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide
Standard InChI InChI=1S/C15H13N3OS3/c1-10-6-7-20-13(10)8-16-18-14(19)9-21-15-17-11-4-2-3-5-12(11)22-15/h2-8H,9H2,1H3,(H,18,19)/b16-8+
Standard InChI Key HUZJHJFRGFSDMG-LZYBPNLTSA-N
Isomeric SMILES CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2
Canonical SMILES CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Introduction

Structural Features

The structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide includes:

  • Benzothiazole Moiety: Known for its stability and versatility in forming various derivatives, benzothiazole is a common scaffold in medicinal chemistry.

  • Thiophene Derivative: The 3-methylthiophen-2-yl group adds unique electronic and steric properties to the molecule.

  • Methylidene Bridge: Acts as a linker between the benzothiazole and thiophene moieties.

Synthesis

The synthesis of compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves condensation reactions between appropriate starting materials. For instance, the reaction might involve a benzothiazole derivative and a thiophene-based aldehyde in the presence of a suitable catalyst or base.

Biological Activities

Compounds with benzothiazole and thiophene moieties often exhibit a range of biological activities, including:

  • Antimicrobial Activity: Benzothiazole derivatives have shown efficacy against various bacterial and fungal strains .

  • Anticancer Activity: Thiophene-based compounds have been studied for their potential to inhibit cancer cell growth .

  • Anti-inflammatory Activity: Some benzothiazole derivatives have demonstrated anti-inflammatory properties, which could be relevant for compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene)acetohydrazide .

Potential Applications

Given the structural components, 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene)acetohydrazide could be explored for applications in:

  • Medicinal Chemistry: As a potential lead compound for drug development, targeting diseases such as cancer or infections.

  • Materials Science: The unique electronic properties of thiophene and benzothiazole could make this compound useful in the development of new materials.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(2-nitrobenzylidene)acetohydrazideContains nitro groupEnhanced biological activity due to nitro substitution
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamineTriazine ring additionBroader spectrum of biological activity
2-{[(1,3-Benzothiazol-2-ylsulfanylmethyl)]sulfanyl}-1,3-benzothiazoleAdditional sulfanyl groupIncreased reactivity and potential for further derivatization

These compounds highlight the versatility of benzothiazole derivatives in medicinal chemistry and materials science.

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